2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride
Overview
Description
Highly selective and potent κ-opioid agonist (Ki = 0.24 nM). 25 times more potent than morphine. Neuroprotective effects seen in vivo.
Mechanism of Action
Target of Action
BRL 52537 hydrochloride is a highly selective κ-Opioid receptor (KOR) agonist . The KOR is a type of opioid receptor that responds to opioid peptides, which are widely used in clinics as anesthetic adjuvants or pain control agents .
Mode of Action
BRL 52537 hydrochloride interacts with the KOR, exhibiting a high affinity for the κ subtype with a Ki of 0.24 nM . This interaction results in a decrease in ischemia-evoked nitric oxide (NO) production, which is a potential mechanism of neuroprotection .
Biochemical Pathways
The activation of the KOR by BRL 52537 hydrochloride leads to the up-regulation of phosphorylated Signal Transducer and Activator of Transcription-3 (p-STAT3) in cerebral ischemia/reperfusion (I/R) injury . This up-regulation of p-STAT3 results in a marked decrease in caspase-3 expression , which is a crucial component of the apoptotic pathway. Therefore, the compound’s action on these biochemical pathways contributes to its neuroprotective effects.
Pharmacokinetics
It’s known that the compound is soluble in water to 5 mm with gentle warming , which could potentially influence its bioavailability.
Result of Action
BRL 52537 hydrochloride has been shown to provide significant neuroprotection from cerebral I/R injury . It protects against I/R injury-induced brain damage and inhibits neuronal apoptosis to a significant extent . Furthermore, it has been found to attenuate early stroke damage .
Action Environment
For instance, BRL 52537 hydrochloride is recommended to be stored at room temperature , suggesting that temperature could potentially affect its stability and efficacy.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVLSOWJSUUYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017610 | |
Record name | BRL 52537 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112282-24-3 | |
Record name | BRL 52537 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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